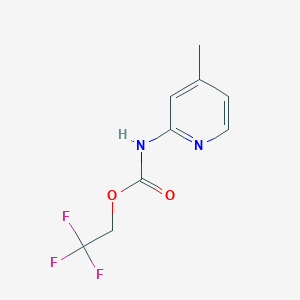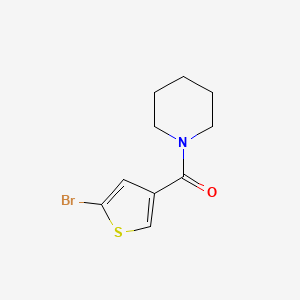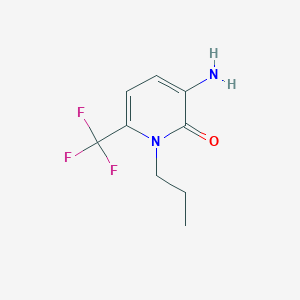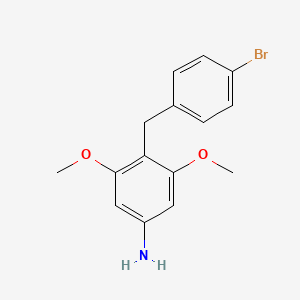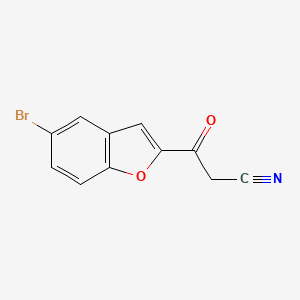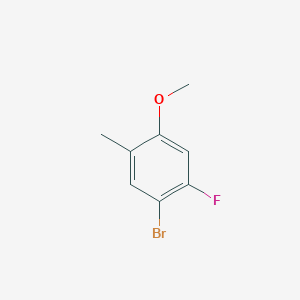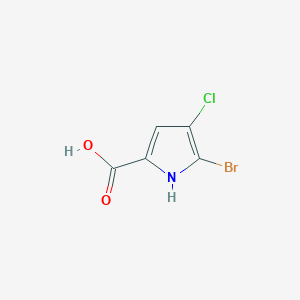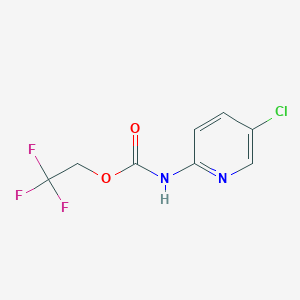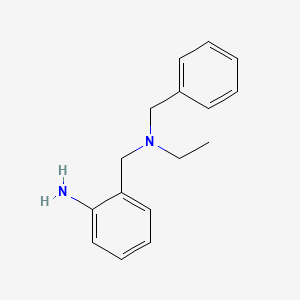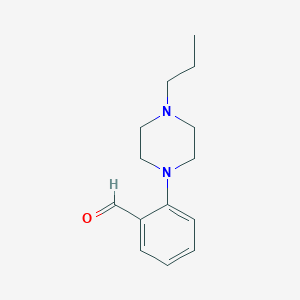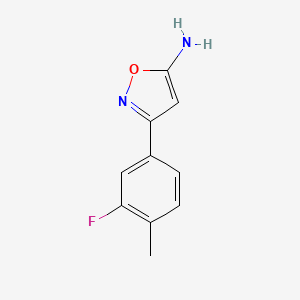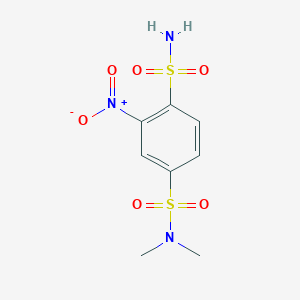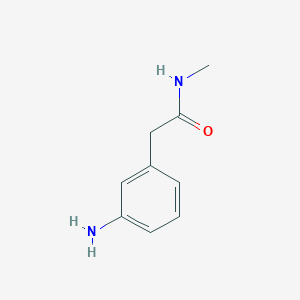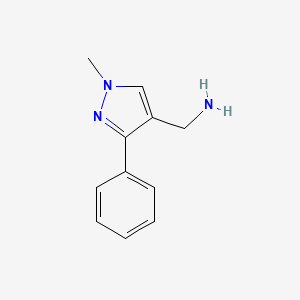
(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine
Overview
Description
“(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular weight of 187.24 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine” can be represented by the InChI code: 1S/C11H13N3/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 . This indicates that the molecule consists of a pyrazole ring attached to a phenyl group and a methanamine group .
Physical And Chemical Properties Analysis
“(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine” is a solid substance at room temperature . The compound should be stored at a temperature of 4°C .
Scientific Research Applications
Alzheimer's Disease Treatment
One study synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, revealing them as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), with some compounds showing nanomolar or low micromolar range inhibitory activities. These findings suggest potential applications in Alzheimer's disease treatment, highlighting the structure-activity relationships and modeling studies for AChE and MAO-B inhibition (Kumar et al., 2013).
Catalysis
Another application is in catalysis, where 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and used to create unsymmetrical NCN′ pincer palladacycles. These complexes showed good activity and selectivity in catalytic applications, demonstrating the utility of such compounds in the synthesis and industrial applications (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes involving derivatives of this compound have shown significant photocytotoxic properties in red light, suggesting a novel approach to cancer treatment. These complexes were able to generate reactive oxygen species and show apoptosis-induced cell death in various cancer cell lines, highlighting their potential in photodynamic therapy (Basu et al., 2014).
Antimicrobial and Antifungal Activities
Compounds derived from 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and shown to possess variable degrees of antibacterial and antifungal activities. These findings suggest the potential of such derivatives in developing new antimicrobial agents, which could address the rising challenge of antibiotic resistance (Visagaperumal et al., 2010).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes based on Schiff bases derived from 1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine and its analogs have been synthesized and characterized, showing significant anticancer activity against various human cancerous cell lines. This research points to the potential for developing novel chemotherapeutic agents based on these complexes, offering a promising avenue for cancer treatment (Mbugua et al., 2020).
Corrosion Inhibition
Amino acid derivatives of this compound class have demonstrated effectiveness as corrosion inhibitors for steel in acidic solutions. These studies offer insights into the development of eco-friendly corrosion inhibitors, which are crucial for extending the lifespan of metal structures and components in corrosive environments (Yadav et al., 2015).
Safety And Hazards
“(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine” is classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(1-methyl-3-phenylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPFMJBPIOZVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



